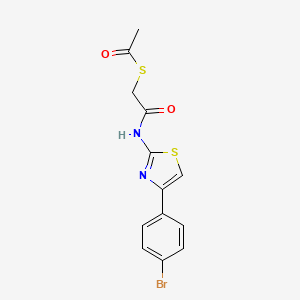

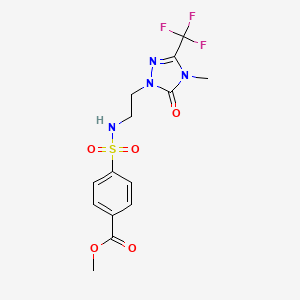

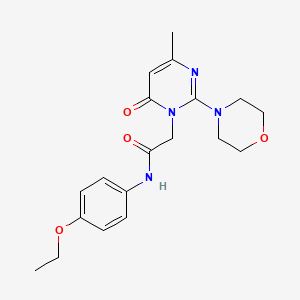

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” is a chemical compound. It is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . This class of compounds has been synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Synthesis Analysis

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives involves confirming their molecular structures by physicochemical and spectral characteristics . The exact synthesis process of “S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” is not specified in the available data.Molecular Structure Analysis

The molecular structure of 4-(4-bromophenyl)-thiazol-2-amine derivatives, which “S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” is a part of, has been confirmed by physicochemical and spectral characteristics .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been confirmed by physicochemical and spectral characteristics . The exact physical and chemical properties of “S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” are not specified in the available data.科学的研究の応用

Corrosion Inhibition

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate and similar compounds have been studied for their corrosion inhibition performances. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness in inhibiting corrosion of iron metal. Such studies assist in understanding the interactions between these molecules and metal surfaces, which is crucial in materials science and engineering (Kaya et al., 2016).

Anticancer Activity

Compounds related to S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate have shown potential in cancer research. For instance, derivatives have been tested for their anticancer activity, particularly against liver and breast cancer. This reflects the broad potential of thiazole derivatives in the development of new pharmaceuticals for treating various cancers (Hessien et al., 2009).

Cognitive Enhancement

Some thiazole derivatives have been explored for their potential as cognitive enhancers. For example, certain compounds have shown protective effects against toxicity-induced mitochondrial dysfunction in astrocytes, suggesting their applicability in neurological disorders and cognitive enhancement (Phuagphong et al., 2004).

Antimicrobial and Antimalarial Activities

Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. Studies involving microwave-assisted synthesis indicate that these compounds exhibit significant antibacterial and antimalarial activities, making them promising candidates for new drug development (Vekariya et al., 2017).

Tyrosinase Inhibition

Biphenyl ester derivatives, which are structurally similar to the compound , have been synthesized and shown to inhibit tyrosinase, an enzyme involved in melanin synthesis. This suggests potential applications in dermatology, especially in treatments for hyperpigmentation (Kwong et al., 2017).

Synthesis of Plant Growth Regulators

Thiazole derivatives, including those structurally related to S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, have been synthesized for testing as potential plant growth regulators. Their synthesis involves multi-step processes, indicating their potential in agricultural science (Teitei, 1980).

作用機序

The mechanism of action of 4-(4-bromophenyl)-thiazol-2-amine derivatives involves their antimicrobial and anticancer activities . They have been evaluated for their in vitro antimicrobial activity using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .

将来の方向性

The future directions for the research on 4-(4-bromophenyl)-thiazol-2-amine derivatives involve overcoming the challenges of microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer . The exact future directions for “S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” are not specified in the available data.

特性

IUPAC Name |

S-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMJMDZYRDKFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide](/img/structure/B2588506.png)

![1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2588509.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)

![N-cyclopentyl-1-{[2-(1-naphthylamino)-1,3-thiazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2588518.png)

![N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588521.png)